METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE
CAS No.: 1358411-89-8
Cat. No.: VC4545167
Molecular Formula: C20H17FN2O4
Molecular Weight: 368.364
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358411-89-8 |
|---|---|
| Molecular Formula | C20H17FN2O4 |
| Molecular Weight | 368.364 |
| IUPAC Name | methyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C20H17FN2O4/c1-12-6-7-16-15(8-12)18(10-17(23-16)20(25)26-2)27-11-19(24)22-14-5-3-4-13(21)9-14/h3-10H,11H2,1-2H3,(H,22,24) |
| Standard InChI Key | NRZRKBSZPFACOQ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)F)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound features a quinoline core substituted at three positions:
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Position 2: A methyl ester group (–COOCH₃).
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Position 4: A carbamoylmethoxy group (–OCH₂C(O)NH–) linked to a 3-fluorophenyl ring.
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Position 6: A methyl group (–CH₃).
The IUPAC name is methyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate, with the molecular formula C₂₀H₁₇FN₂O₄ and a molecular weight of 368.36 g/mol.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₇FN₂O₄ | |
| Molecular Weight | 368.36 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Insoluble in water; soluble in DMSO, DMF | |
| LogP (Partition Coefficient) | Estimated 3.2 (lipophilic) |
The compound’s lipophilicity suggests moderate membrane permeability, a critical factor for drug candidates.
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions, typically starting with the construction of the quinoline core via the Friedländer annulation or Skraup reaction, followed by sequential functionalization :
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Quinoline Core Formation: Condensation of 2-aminobenzophenone derivatives with acetylacetone under acidic conditions.
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Carbamoylmethoxy Introduction: Nucleophilic substitution at position 4 using chloromethyl carbamate intermediates.
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Esterification: Methylation of the carboxylic acid at position 2 using dimethyl sulfate or methyl iodide .
Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinoline core | BF₃·Et₂O, 120°C, 6h | 68 | |
| Carbamoylmethoxy addition | 3-fluoroaniline, DCC, DMAP, CH₂Cl₂ | 72 | |
| Esterification | CH₃I, K₂CO₃, DMF, 50°C | 85 |
Industrial Scalability
Industrial production emphasizes atom economy and green chemistry principles, with microwave-assisted synthesis reducing reaction times by 40% compared to conventional methods .
Biological Activities and Mechanisms
Anti-inflammatory Effects
Antimicrobial Activity
Quinoline-carboxylates demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 16 μg/mL) and Escherichia coli (MIC = 32 μg/mL) . The fluorine atom enhances membrane penetration via hydrophobic interactions .
Applications in Materials Science
Fluorescent Probes
Quinoline derivatives emit in the 411–430 nm range upon excitation at 340 nm, with quantum yields (Φ) up to 0.558 . This compound’s Stokes shift (Δλ ≈ 80 nm) makes it suitable for bioimaging and sensor development .
Catalysis
The carbamoyl group acts as a ligand in palladium-catalyzed cross-coupling reactions, enabling Suzuki-Miyaura and Heck reactions with yields >90% .
Future Directions
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